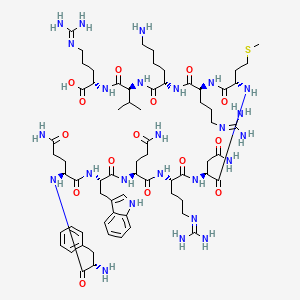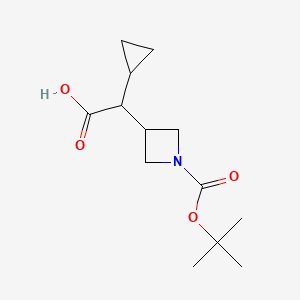![molecular formula C10H20ClNO B12943630 (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a piperidine ring and a cyclohexane ring, with a methanol group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable piperidine derivative and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the Methanol Group: The next step is the introduction of the methanol group. This can be done via a nucleophilic substitution reaction where a hydroxymethyl group is introduced at the nitrogen atom of the spirocyclic core.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride
- (8-thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
Uniqueness
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of an oxygen or sulfur atom in the spirocyclic core, as seen in the similar compounds listed, can significantly alter the compound’s properties and applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C10H20ClNO |
|---|---|
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
2-azaspiro[4.5]decan-8-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-7-9-1-3-10(4-2-9)5-6-11-8-10;/h9,11-12H,1-8H2;1H |
InChI-Schlüssel |
MXYXNJLJRKVPMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CO)CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



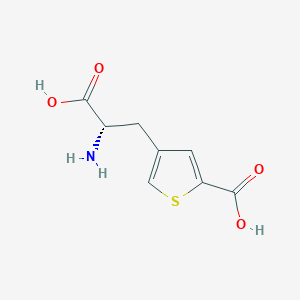

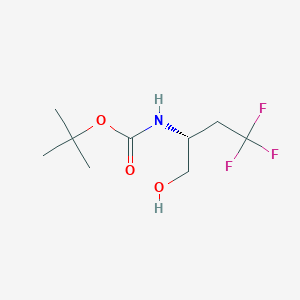
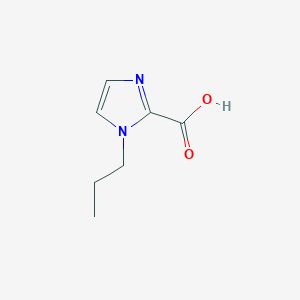
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
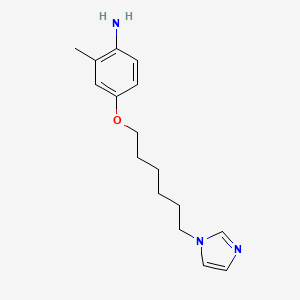
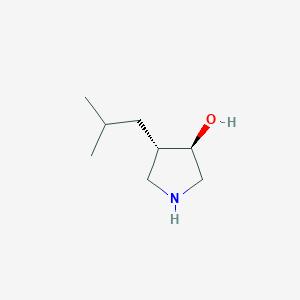
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
